molecular formula C19H24N2O4 B11213128 N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11213128
M. Wt: 344.4 g/mol
InChI Key: DONHMTNXIOBBKU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, which is a structural fragment found in many biologically active molecules, contributing to its potential in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The resulting intermediate is then subjected to further reactions to introduce the cyclohexyl and pyrrolidine moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in cell growth and apoptosis . The benzodioxole moiety plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE stands out due to its unique combination of the benzodioxole and pyrrolidine moieties, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N2O4/c22-18-9-14(11-21(18)15-4-2-1-3-5-15)19(23)20-10-13-6-7-16-17(8-13)25-12-24-16/h6-8,14-15H,1-5,9-12H2,(H,20,23)

InChI Key

DONHMTNXIOBBKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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